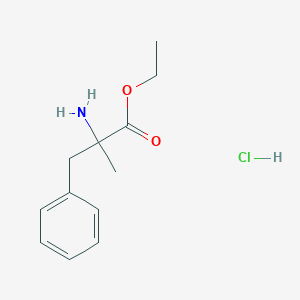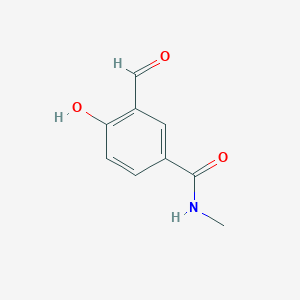
3-formyl-4-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-formyl-4-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzamide, characterized by the presence of a formyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Formylation: The formyl group is introduced at the 3-position using a formylating agent such as formic acid or formic anhydride.
Amidation: The resulting 3-formyl-4-hydroxybenzaldehyde is then reacted with methylamine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-formyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or alkyl halides for esterification or etherification.
Major Products
Oxidation: 3-carboxy-4-hydroxy-N-methylbenzamide.
Reduction: 3-hydroxymethyl-4-hydroxy-N-methylbenzamide.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
3-formyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methyl group on the amide nitrogen can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-formyl-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-methylbenzamide: Lacks the formyl and hydroxyl groups.
3-hydroxy-N-methylbenzamide: Lacks the formyl group.
Uniqueness
3-formyl-4-hydroxy-N-methylbenzamide is unique due to the combination of functional groups that allow it to participate in a variety of chemical reactions and interact with biological targets in specific ways. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-formyl-4-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)6-2-3-8(12)7(4-6)5-11/h2-5,12H,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLMSPNHURIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
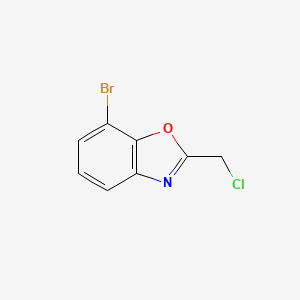
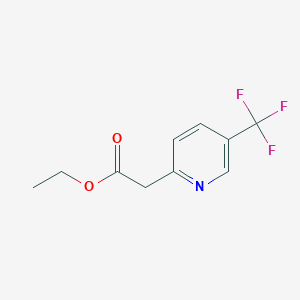
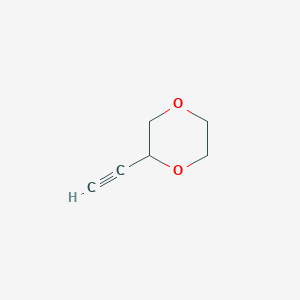
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
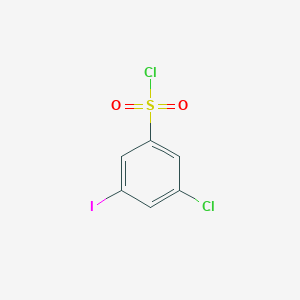

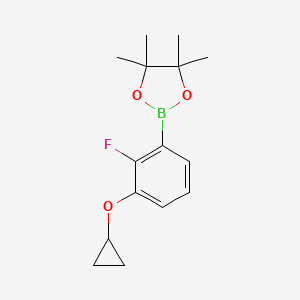
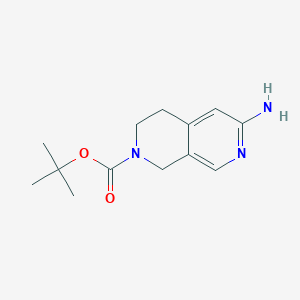

![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoicacid](/img/structure/B6617102.png)
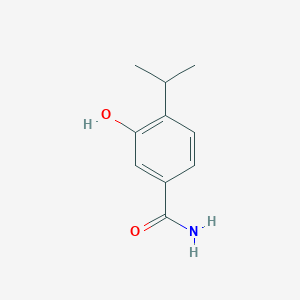
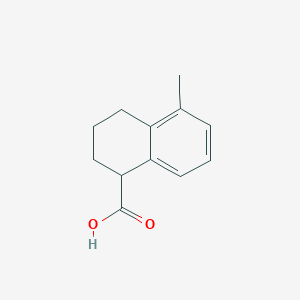
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
